molecular formula C7H8O3 B6199055 rac-(1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 64589-22-6

rac-(1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B6199055
CAS No.: 64589-22-6
M. Wt: 140.14 g/mol
InChI Key: HLZLZWREBWOZCZ-KVQBGUIXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid: is a bicyclic compound with a unique structure that includes an oxirane ring fused to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the double bond in the bicyclic structure.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, where nucleophiles such as amines or thiols open the ring to form substituted products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Saturated bicyclic compounds.

    Substitution: Substituted oxirane derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, rac-(1R,2R,4R)-7-oxabicyclo[221]hept-5-ene-2-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology: The compound has potential applications in the development of biologically active molecules. Its derivatives may exhibit interesting biological activities, making it a valuable scaffold in drug discovery.

Medicine: In medicinal chemistry, the compound and its derivatives are explored for their potential therapeutic properties. They may serve as lead compounds for the development of new drugs targeting specific biological pathways.

Industry: In the chemical industry, the compound can be used in the synthesis of specialty chemicals and materials. Its unique structure makes it a versatile intermediate for various industrial applications.

Mechanism of Action

The mechanism of action of rac-(1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological targets. This interaction can alter the function of the target molecule, resulting in a biological response.

Comparison with Similar Compounds

    (1R,2R,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Similar in structure but lacks the oxirane ring.

    5-Norbornene-2-carboxylic acid: Another bicyclic compound with a similar core structure but different functional groups.

Uniqueness: rac-(1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to the presence of the oxirane ring, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

64589-22-6

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

IUPAC Name

(1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C7H8O3/c8-7(9)5-3-4-1-2-6(5)10-4/h1-2,4-6H,3H2,(H,8,9)/t4-,5+,6+/m0/s1

InChI Key

HLZLZWREBWOZCZ-KVQBGUIXSA-N

Isomeric SMILES

C1[C@@H]2C=C[C@H]([C@@H]1C(=O)O)O2

Canonical SMILES

C1C2C=CC(C1C(=O)O)O2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.